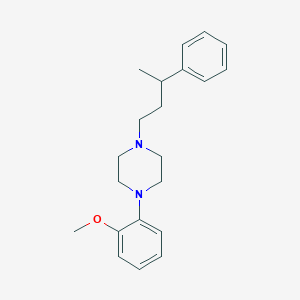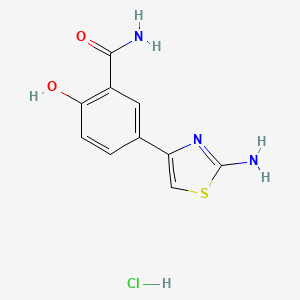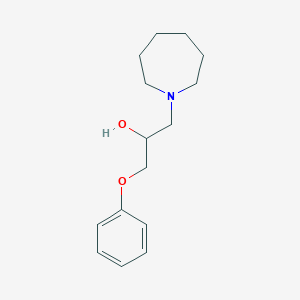
1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-(3-phenylbutyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a phenylbutyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-phenylbutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(2-Methoxyphenyl)-4-(3-phenylbutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy group, converting it to a hydroxyl or carbonyl group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or a ketone, while substitution reactions can introduce various functional groups to the piperazine ring.
科学的研究の応用
1-(2-Methoxyphenyl)-4-(3-phenylbutyl)piperazine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets such as receptors and enzymes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, including its use as a lead compound in drug discovery for conditions such as neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
1-(2-Methoxyphenyl)-4-(3-phenylbutyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)-4-(3-phenylbutyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a methoxy group. The presence of the chlorine atom can significantly alter the compound’s chemical reactivity and biological activity.
1-(2-Hydroxyphenyl)-4-(3-phenylbutyl)piperazine: This derivative has a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interactions with biological targets.
1-(2-Methylphenyl)-4-(3-phenylbutyl)piperazine: The presence of a methyl group instead of a methoxy group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-18(19-8-4-3-5-9-19)12-13-22-14-16-23(17-15-22)20-10-6-7-11-21(20)24-2/h3-11,18H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAXGTRWFRTCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5167071.png)
![1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5167082.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B5167090.png)

![3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B5167109.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B5167112.png)

![4-({[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5167125.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5167142.png)
![N-(2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B5167149.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,3,4-trimethoxybenzamide](/img/structure/B5167160.png)
![4-[[2-(N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B5167168.png)
![2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl butyl(ethyl)dithiocarbamate](/img/structure/B5167176.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5167180.png)
